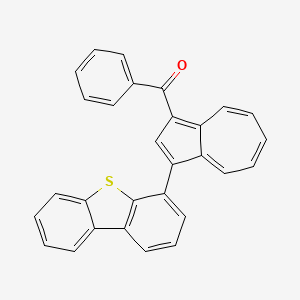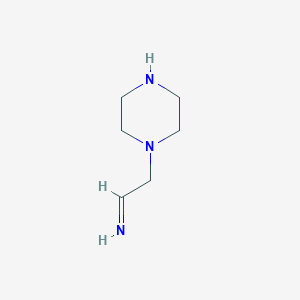
1-Piperazineethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanimine, also known as 1-(2-Aminoethyl)piperazine, is an organic compound with the molecular formula C₆H₁₅N₃ and a molecular weight of 129.2034 g/mol . It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperazine ring. This compound is commonly used in various chemical and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
1-Piperazineethanimine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Analyse Des Réactions Chimiques
1-Piperazineethanimine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Applications De Recherche Scientifique
1-Piperazineethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antifungal and antiviral agents.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanimine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-Piperazineethanimine can be compared with other similar compounds such as:
Piperazine: The parent compound, which lacks the aminoethyl group, making it less reactive in certain chemical reactions.
N-Methylpiperazine: Contains a methyl group instead of an aminoethyl group, leading to different chemical and biological properties.
N,N-Dimethylpiperazine: Features two methyl groups, which significantly alter its reactivity and applications.
This compound stands out due to its unique combination of the piperazine ring and the aminoethyl group, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
871737-15-4 |
|---|---|
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2-piperazin-1-ylethanimine |
InChI |
InChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2 |
Clé InChI |
DZCFEGFIXJLAHW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

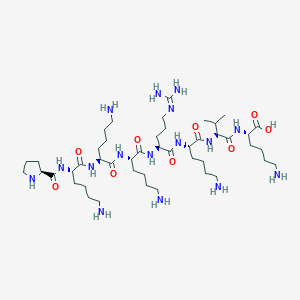
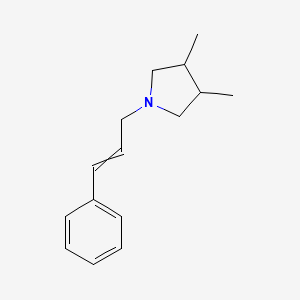
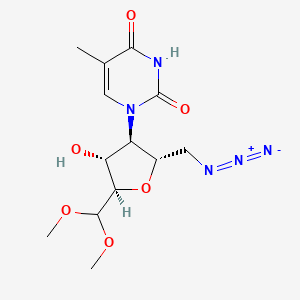
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
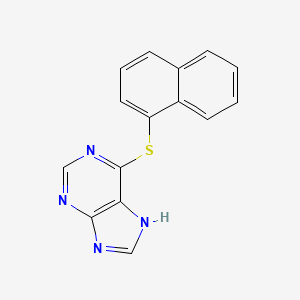

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
